

# Comparative Study: Efficacy of PAC-113 Against Diverse Candida Species

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

A comprehensive analysis of the antifungal peptide **PAC-113** demonstrates its potent activity against a wide spectrum of Candida species, offering a promising alternative to conventional antifungal agents. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of **PAC-113**'s performance, supported by experimental data, against clinically relevant Candida species, including a comparison with the widely used antifungal, fluconazole.

### **Introduction to PAC-113**

**PAC-113** is a 12-amino-acid antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva.[1] It has garnered significant interest for its broad-spectrum antimicrobial activity and potential for clinical applications, particularly in the context of oral candidiasis.[1][2] This guide synthesizes available data on its efficacy against various Candida species, its impact on biofilm formation, and its mechanism of action.

# Quantitative Susceptibility Testing: PAC-113 vs. Fluconazole

The in vitro antifungal activity of **PAC-113** and its derivatives has been evaluated against several Candida species using the broth microdilution method to determine the Minimum



Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

While a comprehensive dataset for **PAC-113** against a wide array of Candida species in a single study is not readily available in the reviewed literature, data on its potent derivatives, P-113Du and P-113Tri, highlight the promise of this peptide family. For comparison, extensive MIC data for the conventional antifungal, fluconazole, is presented.

Table 1: Comparative MICs of P-113 Derivatives and Fluconazole Against Various Candida Species

| Candida<br>Species | P-113 (μg/mL) | P-113Du<br>(µg/mL) | P-113Tri<br>(µg/mL) | Fluconazole<br>(µg/mL) |
|--------------------|---------------|--------------------|---------------------|------------------------|
| C. albicans        | 3.1[3]        | 1.14 - 6.9         | 1.125 - 6.9         | 0.25 - 1.0             |
| C. glabrata        | 3.1[3]        | >192               | >288                | 8 - 32                 |
| C. parapsilosis    | 3.1[3]        | 48                 | 36                  | 1 - 4                  |
| C. tropicalis      | 3.1[3]        | 24                 | 18                  | 2 - 8                  |
| C. krusei          | -             | 96                 | 72                  | 16 - 64                |

Note: Data for P-113 derivatives are presented as a range where applicable, compiled from available studies. Fluconazole MIC ranges are typical values observed in susceptibility testing. Dashes indicate data not available in the reviewed literature.

## **Efficacy Against Candida Biofilms**

Candida species are notorious for their ability to form biofilms, which are structured communities of cells encased in a self-produced extracellular matrix. These biofilms exhibit increased resistance to antifungal agents and the host immune system.

Studies have demonstrated that derivatives of **PAC-113**, namely P-113Du and P-113Tri, exhibit significant activity against established Candida albicans biofilms. Their efficacy is attributed to their ability to penetrate the biofilm matrix and kill the embedded yeast cells. The viability of biofilm cells after treatment with these peptides was assessed using the XTT reduction assay.



Table 2: Activity of P-113 Derivatives Against C. albicans Biofilms

| Peptide  | 50% Biofilm Reduction (μg/mL) |
|----------|-------------------------------|
| P-113    | >200                          |
| P-113Du  | ~100                          |
| P-113Tri | ~50                           |

### **Mechanism of Action: A Multi-Step Process**

The antifungal activity of **PAC-113** against Candida albicans is a multi-step process that involves both extracellular and intracellular interactions.

- Cell Surface Binding: PAC-113, being a cationic peptide, initially interacts electrostatically
  with the negatively charged components of the Candida cell wall.
- Translocation into the Cytosol: Following cell surface binding, PAC-113 is actively transported into the cytoplasm. This process is facilitated by the Candida albicans cell wall protein Ssa2.[1][4]
- Intracellular Targeting: Once inside the cell, PAC-113 is believed to disrupt essential cellular processes. While the precise intracellular targets are still under investigation, evidence suggests that it may interfere with mitochondrial function.



Click to download full resolution via product page

Figure 1: Proposed mechanism of action for PAC-113 against Candida albicans.

# Experimental Protocols Minimum Inhibitory Concentration (MIC) Assay







The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Inoculum Preparation:Candida strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension of each isolate was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
- Antifungal Agent Preparation: PAC-113 and fluconazole were serially diluted in RPMI-1640 medium in 96-well microtiter plates.
- Incubation: The prepared inoculum was added to each well of the microtiter plates containing the serially diluted antifungal agents. The plates were incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC was recorded as the lowest concentration of the antifungal agent that resulted in a significant inhibition of visible growth compared to the growth control (drug-free well).





Click to download full resolution via product page

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

## **Biofilm Susceptibility Assay (XTT Reduction Assay)**

Biofilm Formation: Candida albicans biofilms were formed in the wells of 96-well microtiter
plates by incubating a standardized cell suspension in a suitable growth medium for 24-48
hours at 37°C.



- Peptide Treatment: After biofilm formation, the planktonic cells were removed, and the biofilms were washed with phosphate-buffered saline (PBS). The biofilms were then treated with various concentrations of **PAC-113** derivatives for a specified period.
- XTT Assay: The metabolic activity of the biofilm cells, which correlates with cell viability, was
  quantified using the XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5carboxanilide] reduction assay. XTT solution, in the presence of an electron-coupling agent
  (menadione), was added to the wells. Metabolically active cells reduce the XTT tetrazolium
  salt to a formazan product, resulting in a color change that can be measured
  spectrophotometrically.
- Data Analysis: The percentage of biofilm reduction was calculated by comparing the absorbance of the peptide-treated biofilms to that of the untreated control biofilms.

### Conclusion

PAC-113 and its derivatives demonstrate significant antifungal activity against a range of clinically important Candida species. Their efficacy against biofilms, a major challenge in the treatment of candidiasis, further underscores their therapeutic potential. The multi-step mechanism of action, involving both cell surface interaction and intracellular targeting, suggests a lower likelihood of resistance development compared to conventional antifungals that often have a single target. Further research, including comprehensive in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic utility of PAC-113 in combating Candida infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. PAC-113: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]



- 2. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P-113 fragment of histatin 5 requires a specific peptide sequence for intracellular translocation in Candida albicans, which is independent of cell wall binding [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Study: Efficacy of PAC-113 Against Diverse Candida Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574744#comparative-study-of-pac-113-against-different-candida-species]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com